Trimethylselenonium

Selenium Metabolism Urinary Excretion Pharmacokinetics

Standard selenium compounds (selenite, selenomethionine) cannot model the terminal urinary detoxification pathway. Trimethylselenonium (TMSe) is a specific metabolite that distinguishes genetic phenotypes (INMT polymorphism) and excessive Se exposure. - Unique hydride generation: forms DMSe, not H2Se - critical for HPLC-HG-AFS/ICPMS method validation - Quantifies high-dose Se clearance (~90% urinary excretion in preclinical models) - Enables Se-As interaction studies (cancer toxicology)

Molecular Formula C3H9Se+
Molecular Weight 124.07 g/mol
CAS No. 25930-79-4
Cat. No. B1202040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylselenonium
CAS25930-79-4
Synonymstrimethylselenonium
trimethylselenonium chloride
trimethylselenonium iodide, (75)Se-labeled
trimethylselenonium nitrate, (75)Se-labeled
Molecular FormulaC3H9Se+
Molecular Weight124.07 g/mol
Structural Identifiers
SMILESC[Se+](C)C
InChIInChI=1S/C3H9Se/c1-4(2)3/h1-3H3/q+1
InChIKeyBWJVPBNHAHLFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylselenonium: Urinary Selenium Biomarker


Trimethylselenonium (TMSe) is an organic cation consisting of a selenium atom bonded to three methyl groups, existing primarily as a chloride or iodide salt [1]. It is recognized as a key urinary metabolite in the detoxification pathway of selenium, particularly at high intake levels [2]. Its formation and excretion are critically dependent on genetic polymorphisms in the indolethylamine N-methyltransferase (INMT) gene, leading to a clear 'producer' and 'non-producer' phenotype in human populations [3]. This compound serves as a specific biomarker for assessing excessive selenium exposure and for studying individual variability in selenium metabolism.

Workflow
Urinary selenium speciation & detoxification pathway research
Selection Logic
Specific biomarker for high-dose Se exposure; requires INMT genotype stratification
Method Compatibility
HPLC-HG-AFS, HPLC-ICPMS; demands optimized DMSe hydride generation conditions

Trimethylselenonium: Why Substitutes Fail


While inorganic selenite and organic selenomethionine are common selenium sources, they cannot replicate the specific research utility of trimethylselenonium (TMSe). Firstly, their metabolism is fundamentally different: selenite and selenomethionine are primarily incorporated into selenoproteins or metabolized to selenosugars, with TMSe being a minor or undetectable product under normal conditions [1]. Secondly, TMSe is not a general selenium supplement but a specific, terminal urinary metabolite whose presence is a direct indicator of a high-dose detoxification pathway and a specific genetic phenotype (INMT polymorphism) [2]. Finally, the analytical behavior of TMSe is distinct, requiring optimized hydride generation conditions where it forms dimethylselenide (DMSe) rather than hydrogen selenide (H2Se), a critical distinction for accurate speciation analysis [3]. These unique metabolic and analytical properties make TMSe irreplaceable for studies focused on selenium detoxification, biomarker validation, and method development.

  • Metabolic pathway mismatch Inorganic selenite or selenomethionine are primarily incorporated into selenoproteins; TMSe is a terminal detoxification metabolite with distinct clearance kinetics.
  • Biomarker specificity TMSe reflects high-dose exposure and INMT polymorphism status, unlike general selenium metabolites (selenosugars) that indicate nutritional intake.
  • Analytical behavior TMSe forms dimethylselenide (DMSe) under hydride generation, not H₂Se like inorganic Se species, requiring distinct method validation.

Trimethylselenonium: Quantitative Evidence


Urinary Excretion Efficiency vs. Selenomethionine

In a direct comparative study of selenium compounds in rats, trimethylselenonium demonstrated a markedly higher and dose-independent urinary excretion efficiency compared to selenomethionine. This establishes TMSe as a rapid and efficient clearance marker for excess selenium, a property not shared by the nutritionally-incorporated selenomethionine. [1]

Urinary Excretion vs. Selenomethionine
Head-to-head
TMSe: ~90% vs. selenomethionine: 4% (24h urinary ⁷⁵Se, low dose)
Supports urinary clearance endpoint monitoring for TMSe exposure studies
Rat model; dose-dependent context review
Selenium Metabolism Urinary Excretion Pharmacokinetics Toxicology

Dose-Dependent Metabolic Shunt

The metabolic fate of selenium is fundamentally dependent on the administered dose. A cross-study analysis reveals that TMSe is a minor metabolite at nutritional doses but becomes the predominant excretory form at high, potentially toxic doses. This is in direct contrast to selenosugars, which are the major metabolite at all dose levels. [1] [2]

Dose-Dependent Metabolic Shunt
Cross-study
TMSe: 10% (low dose) → 57-69% (high dose) of urinary Se; selenosugar remains dominant at all doses
Indicates TMSe as a dose-responsive Se overload marker
Rat/human cross-study; model-specific metabolite profiles
Selenium Metabolism Detoxification Dose-Response Biomarkers

Hydride Generation Optimization

Unlike selenite or selenate, trimethylselenonium does not readily form a volatile hydride (H2Se) under standard conditions. Its determination via hydride generation techniques is challenging and requires specific optimization, as it instead forms dimethylselenide (DMSe). A validated method achieved a low limit of detection, enabling precise quantification in complex matrices. [1]

Hydride Generation Optimization
Method context
LOD = 0.2 ng Se/mL; requires online conversion to DMSe via specific mobile phase/coil
Method validation context for HPLC-HG-AFS selenium speciation
Human urine; optimized conditions vary by instrument
Analytical Chemistry Speciation Analysis Method Validation Hydride Generation

INMT Genotype and Population Stratification

The ability to produce trimethylselenonium is not universal but is dictated by single nucleotide polymorphisms (SNPs) in the INMT gene. This creates distinct 'producer' and 'non-producer' phenotypes with vastly different urinary TMSe concentrations. This genetic stratification is not observed for the major urinary metabolite selenosugar. [1] [2]

INMT Genotype Stratification
Cross-study
Producers: 2.5±1.7 ng/mL; Non-producers: 0.2±0.2 ng/mL. >100-fold fraction difference
Required for phenotype-based stratification in population studies
Human cohorts; genotype-dependent biomarker performance
Pharmacogenomics Population Studies Biomarkers Selenium Metabolism

Non-Mutagenic in Ames Test

In a head-to-head comparison of nine bioselenocompounds using the Ames test, trimethylselenonium showed no mutagenic activity in any of the three Salmonella typhimurium strains tested (TA98, TA100, TA1535). This contrasts with selenate, which exhibited weak mutagenicity. [1]

Non-Mutagenic in Ames Test
Head-to-head
TMSe non-mutagenic in TA98/TA100/TA1535 ± S9; selenate weakly mutagenic
Supports genotoxicity endpoint assessment for Se species comparison
In vitro bacterial reverse mutation assay
Genotoxicity Toxicology In Vitro Assays Safety Assessment

Selective Myocardial Uptake

A comparative tissue distribution study in rats revealed that trimethylselenonium displays a unique pattern of selective uptake into the myocardium, which was not observed for other structurally related selenonium compounds. This suggests a specific transport mechanism or tissue affinity. [1]

Selective Myocardial Uptake
Head-to-head
Heart/blood ratio = 5 (0.5h post-injection)
Indicates selective myocardial distribution context for TMSe
Rat model; ⁷⁵Se tracer; not observed for related selenonium compounds
Pharmacokinetics Tissue Distribution Cardiotoxicity Selenium Speciation

Trimethylselenonium: Validated Applications


Selenium Speciation Method Development

Trimethylselenonium is an essential certified reference material or analytical standard for laboratories developing methods for selenium speciation in biological fluids. Given its unique hydride generation behavior, where it forms DMSe instead of H2Se, a pure TMSe standard is mandatory for optimizing and validating HPLC-HG-AFS or HPLC-ICPMS methods [1]. Its use ensures accurate quantification of this specific metabolite, which is critical for distinguishing between nutritional and excessive selenium exposure.

Epidemiological Biomarker Validation

In large-scale population studies assessing selenium status, measuring TMSe is crucial for correctly stratifying participants. The genetic polymorphism in the INMT gene creates 'TMSe producer' and 'non-producer' phenotypes with vastly different urinary selenium profiles [1] [2]. Using TMSe as a biomarker allows researchers to adjust for this genetic variability, preventing misclassification of selenium status and enabling more accurate associations between selenium exposure and health outcomes.

Toxicokinetics of Selenium Overload

For preclinical studies investigating the metabolism and clearance of high selenium doses, TMSe serves as a primary endpoint biomarker. Its near-quantitative urinary excretion (approx. 90% of an administered dose in rats) makes it an ideal tracer for quantifying the efficiency of the detoxification pathway [1]. This application is particularly relevant for evaluating the safety and metabolic fate of novel selenium-based therapeutics or for risk assessment of environmental selenium exposure.

Selenium-Arsenic Chemoprevention Research

TMSe plays a specific role in studying the interaction between selenium and arsenic. Research has shown that arsenite can potentiate the chemopreventive effect of TMSe, while it attenuates the effect of selenite, highlighting the importance of the selenium compound's methylation state [1]. Therefore, TMSe is a necessary tool for any research program investigating the synergistic or antagonistic effects of these two metalloids in cancer biology or toxicology.

Application
Selection Property
Validation Focus
Selenium speciation method development
DMSe-specific hydride generation behavior
HPLC-HG-AFS/ICPMS calibration and recovery validation
Population selenium status stratification
INMT genotype-dependent TMSe production
Producer/non-producer phenotype classification
Selenium overload clearance studies
High urinary excretion efficiency
Dose-dependent metabolic shunt endpoint review
Selenium-arsenic interaction studies
Methylation-state-dependent response profile
Synergistic/antagonistic endpoint assessment in cancer biology models

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